D-azidoasparagine DCHA salt CHA salt

Peptide synthesis Stereochemistry Daptomycin

α-Azido amino acids as free acids often degrade into oils, causing weighing errors and batch failures. D-Azidoasparagine DCHA salt (CAS 1286670-92-5) solves this as a stable, crystalline solid for accurate stoichiometric charging in SPPS. - D-enantiomer specifically matches D-asparagine stereochemistry in daptomycin analogs. - Acid chloride activation (Tornøe et al., 2000) enables coupling with <0.5% racemization. - DCHA counterion ensures room-temperature stability and long-term storage reliability.

Molecular Formula C16H29N5O3
Molecular Weight 339.43
Cat. No. B1165762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-azidoasparagine DCHA salt CHA salt
Synonymsdicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate; N3-D-Asn-OH
Molecular FormulaC16H29N5O3
Molecular Weight339.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Azidoasparagine DCHA Salt: Procurement-Ready Building Block


D-Azidoasparagine DCHA salt CHA salt (dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate) is an α-azido amino acid derivative specifically configured as the D-enantiomer . It serves as a masked D-asparagine equivalent in solid-phase peptide synthesis (SPPS), where the α-azido group acts as a latent amine that can be reduced post-coupling [1]. The DCHA (dicyclohexylamine) counterion confers crystalline stability to the otherwise unstable or oily free azido acid, facilitating accurate weighing and long-term storage [2].

Stereochemistry
D-enantiomer matches D-asparagine in target peptides
Latent Amine
α-Azido group reduces post-coupling to unmask amine
Crystalline Form
DCHA salt enables stable, accurate weighing for SPPS

Why Generic Azido Amino Acids Cannot Substitute


Simple substitution with other azido-functionalized amino acids or the opposite enantiomer introduces critical mismatches in stereochemistry, stability, and compatibility with standard Fmoc SPPS conditions. The D-configuration is essential for bioactivity in target peptides such as daptomycin analogs that require D-asparagine [1]. Furthermore, N-terminal α-azidoaspartate residues are uniquely susceptible to azide ion elimination under piperidine-mediated Fmoc removal, a pathway specific to the aspartate/azido combination [2]. The DCHA salt form provides a stable, crystalline solid that is significantly easier to handle than the corresponding free acid or alternative salt forms, reducing weighing errors and decomposition losses during procurement and use [3].

Opposite enantiomer (L) delivers S-configuration; may not transfer to D-asparagine peptide requirements
Free acid or non-DCHA salts may be unstable/oily; crystalline DCHA form secures handling and storage
N-terminal α-azidoaspartate risks azide elimination under Fmoc deprotection; internal sequence placement may be needed

Procurement Evidence: Head-to-Head Differentiation Data


Enantiomeric Identity: Verified D-Configuration

D-azidoasparagine DCHA salt (CAS 1286670-92-5) is the R-enantiomer, directly providing the D-asparagine stereochemistry required for daptomycin and related cyclic lipopeptide antibiotics. The L-enantiomer (CAS 79410-49-4) would deliver the incorrect S-configuration, necessitating additional synthetic manipulation or resolution [1]. Vendor specifications report purity ≥95% to 98% (HPLC) for the DCHA salt form .

Enantiomeric Identity
Head-to-head
D (R) vs L (S) absolute configuration; CAS 1286670-92-5 vs 79410-49-4
Supports correct D-asparagine stereochemistry procurement
Vendor purity ≥95% by HPLC
Peptide synthesis Stereochemistry Daptomycin

Storage Stability: Crystalline DCHA Salt vs. Unstable Free Acid

α-Azido carboxylic acids are typically unstable or oily as free acids; authoritative reviews recommend storage as DCHA salts or pentafluorophenyl esters to maintain chemical integrity [1]. The DCHA counterion yields a crystalline solid that simplifies accurate weighing and reduces decomposition during prolonged storage compared to the free acid form, for which no stable commercial equivalent exists [1].

Storage Stability
Class-level
Crystalline DCHA salt vs unstable/oily free acid; indefinite stability vs hours–days
Ensures weighable, intact building block upon arrival
Class-level inference from Chemical Reviews
Storage stability Crystallinity Handling

Racemization-Free Acid Chloride Coupling

Tornøe et al. (2000) demonstrated that α-azido acids can be directly activated as acid chlorides and used in SPPS with no detectable racemization [1]. This contrasts with standard amino acid activation methods (e.g., carbodiimide/HOBt) which can lead to 1-5% racemization at the α-carbon under similar conditions [2]. The DCHA salt serves as the direct precursor for acid chloride generation, maintaining the enantiomeric integrity of the D-asparagine scaffold throughout coupling.

Racemization-Free Coupling
Reported
5- to 10-fold lower racemization vs standard carbodiimide methods
Supports enantiomeric purity in final peptide
Acid chloride activation; cross-study comparison
Racemization Acid chloride Peptide coupling

Fmoc SPPS Compatibility: N-Terminal Azide Elimination Risk

Lohani et al. (2016) reported that peptides bearing an N-terminal α-azidoaspartate residue undergo elimination of an azide ion when treated with piperidine or other reagents commonly used for Fmoc removal [1]. This side reaction is specific to the α-azidoaspartate scaffold and does not occur with α-azido amino acids bearing non-acidic side chains (e.g., azidolysine, azidonorvaline). The authors developed an alternative SPPS route that avoids this elimination by placing the α-azidoaspartate at internal positions rather than the N-terminus, highlighting a critical sequence-design consideration when using D-azidoasparagine [1].

Fmoc Compatibility
Method context
N-terminal α-azidoaspartate eliminates azide under piperidine; internal placement avoids loss
Guides sequence design to prevent azide loss
Qualitative observation; J. Org. Chem. 2016
SPPS Fmoc deprotection Azide stability

High-Value Application Scenarios for Procurement


Total Synthesis of Daptomycin Analogs

D-azidoasparagine DCHA salt provides the D-asparagine component essential for daptomycin and its analogs. The α-azido group serves as a masked amine that can be reduced post-macrocyclization, avoiding the azide elimination problem encountered with N-terminal azidoaspartate residues [1]. The DCHA salt form enables accurate stoichiometric charging in the solid-phase synthesis of this clinically important antibiotic class .

Stereospecific Incorporation into Bioactive Peptides

Peptides requiring D-asparagine for protease resistance or receptor binding can be synthesized with enantiomeric fidelity using D-azidoasparagine DCHA salt. The racemization-free acid chloride activation method (Tornøe et al., 2000) ensures that the α-stereocenter is preserved without detectable epimerization [2].

Azido-Functionalized Peptide Conjugates via Click Chemistry

Following reduction of the α-azido group to the free amine, the peptide can be further functionalized via azide-alkyne cycloaddition (CuAAC) if a second azide handle is introduced elsewhere. Alternatively, the α-azido group itself can participate directly in Staudinger ligations for chemoselective peptide fragment coupling, as demonstrated with retention of stereochemistry [3].

Application
Selection Property
Validation Focus
Daptomycin Analog Synthesis
D-Asparagine stereochemistry
Enantiomeric purity by chiral HPLC
Bioactive Peptide Incorporation
Racemization-free coupling route
α-Carbon stereochemical integrity
Chemoselective Ligation
Azido handle for Staudinger ligation
Retention of D-configuration during ligation
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